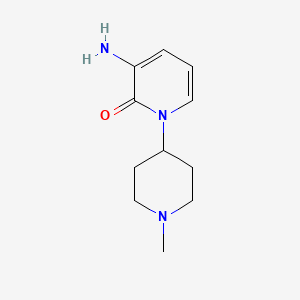

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one |

InChI |

InChI=1S/C11H17N3O/c1-13-7-4-9(5-8-13)14-6-2-3-10(12)11(14)15/h2-3,6,9H,4-5,7-8,12H2,1H3 |

InChI Key |

CSVZKNGOUZENTO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one typically involves the reaction of 1-methylpiperidin-4-yl with appropriate pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with 1-methylpiperidin-4-yl halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Production of amines or other reduced derivatives.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Amino vs. Bromophenyl/Phenylamino: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, whereas bulkier groups like 2-bromophenyl enhance hydrophobic interactions .

Anti-Allodynic Activity

Antiviral Activity

- Pyridin-2(1H)-one hybrids with nitro or halogen substituents (e.g., pyridinone-UC781) inhibit HIV-1 reverse transcriptase . The 3-amino group in the target compound could modulate binding affinity for viral vs. host targets.

Biological Activity

3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Molecular Formula : C11H17N3O

Molecular Weight : 207.27 g/mol

IUPAC Name : 3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one

CAS Number : 1251225-28-1

The biological activity of 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a modulator of specific receptors and enzymes, influencing several signaling pathways crucial for cellular functions.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Research has demonstrated its effectiveness against leukemia cells, suggesting a role in targeting FLT3 (Fms-like tyrosine kinase 3) pathways, which are often mutated in acute myeloid leukemia (AML) .

2. Neuroprotective Effects

The compound may also possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anti-inflammatory Activity

Research has shown that 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions involving pyridine derivatives and piperidine moieties. Its unique structure allows it to serve as a versatile building block for more complex organic molecules, making it valuable in medicinal chemistry and drug development .

Q & A

Q. What are common synthetic routes for 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one, and what challenges arise during synthesis?

Synthesis typically involves multistep protocols, including:

- Multicomponent reactions : Combining salicylaldehydes, malononitrile, and heterocyclic precursors (e.g., 1,3-cyclohexanediones) in one-pot transformations .

- Functionalization strategies : Sequential modifications of pyridin-2(1H)-one scaffolds, such as introducing methylpiperidinyl groups via nucleophilic substitution or condensation .

- Purification : Chromatographic techniques (e.g., HPLC) are critical due to polar byproducts.

Challenges : Low yields in cyclization steps, regioselectivity issues in substitutions, and solubility limitations of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : Confirms regiochemistry of the amino and methylpiperidinyl groups via coupling patterns (e.g., ¹H-¹H COSY for adjacent protons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for chiral centers in the piperidine ring .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of intermediates .

- HPLC with UV/Vis detection : Ensures >95% purity by quantifying residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers optimize pharmacokinetic (PK) properties affected by P-glycoprotein (P-gp) efflux?

Methodology :

- Structural modifications : Replace polar groups (e.g., cyanophenyl) with trifluoromethyl or aryl substituents to reduce total polar surface area (tPSA). For example, lowering tPSA from 99.3 Ų to 75.5 Ų reduced P-gp efflux ratios from 25.0 to 0.8 .

- In vitro assays : Use Caco-2 cell monolayers to measure permeability and efflux ratios.

- PK studies in rodents : Monitor bioavailability (e.g., 1q in showed improved AUC and half-life vs. 1o) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Approach :

- Solubility assays : Use kinetic solubility tests in PBS or simulated gastric fluid. Low solubility (e.g., <10 µM) may explain poor in vivo absorption .

- Metabolic stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP450-mediated oxidation of methylpiperidine) .

- Structural analogs : Compare with derivatives like 6-(3-cyclopropyl-oxadiazolyl)pyridin-2(1H)-one, which showed enhanced membrane permeability due to lipophilic substituents .

Q. What strategies validate target engagement for pyridin-2(1H)-one derivatives in enzyme inhibition?

- Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., DPP-4 in or eIF4A3 in ) using fluorescence-based substrates .

- Molecular docking : Align the compound’s conformation with active sites (e.g., survivin dimerization interface in ) using AutoDock Vina .

- Animal models : For DPP-4 inhibitors, monitor glucose tolerance in diabetic mice to confirm incretin stabilization .

Q. How to design pyridin-2(1H)-one derivatives for inhibiting protein-protein interactions (PPIs)?

Key strategies :

- Rigid core scaffolds : Integrate tricyclic structures (e.g., pyridin-2(1H)-one fused to phenyl rings) to mimic α-helical motifs in PPIs .

- In silico dynamics : Simulate binding to survivin’s dimerization interface using GROMACS; prioritize compounds with ∆G < -8 kcal/mol .

- Functional groups : Introduce morpholine or piperazine rings to enhance water solubility while maintaining rigidity .

Contradiction Analysis

Example : A compound shows strong in vitro DPP-4 inhibition but fails in vivo.

Resolution :

Bioavailability check : Measure plasma concentrations post-administration; low levels suggest poor absorption or rapid clearance .

Off-target profiling : Screen against PXR/CYP3A4 (e.g., BMS-536924 in induced CYP3A4, reducing efficacy) .

Structural refinement : Replace metabolically labile groups (e.g., methylpiperidine) with fluorinated analogs to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.